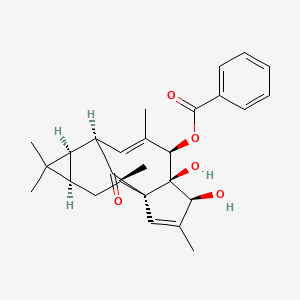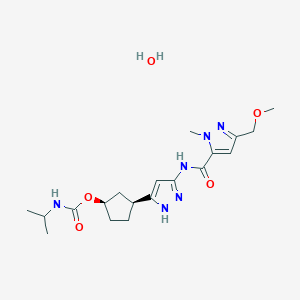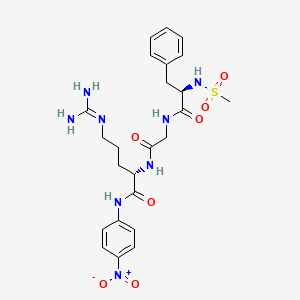
Chromozym t-PA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chromozym t-PA involves the coupling of N-Methylsulfonyl-D-Phe-Gly-Arg with 4-nitranilide acetate. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the enzymatic purity above 90% and to minimize contaminants such as free 4-nitraniline .
Analyse Chemischer Reaktionen
Types of Reactions: Chromozym t-PA primarily undergoes hydrolysis reactions when used as a substrate for t-PA. The hydrolysis of the peptide bond in the presence of t-PA results in the release of 4-nitraniline, which can be quantitatively measured .
Common Reagents and Conditions: The hydrolysis reaction typically requires an aqueous solution of this compound at a working concentration of approximately 0.25 mM. The reaction is carried out at a temperature range of 20-25°C .
Major Products: The major product formed from the hydrolysis of this compound is 4-nitraniline, which serves as an indicator of t-PA activity .
Wissenschaftliche Forschungsanwendungen
Chromozym t-PA is widely used in scientific research for the determination of t-PA activity. Its applications span across various fields:
Chemistry: Used as a chromogenic substrate in enzymatic assays to study the kinetics and mechanisms of t-PA.
Biology: Employed in cell culture studies to evaluate the expression and activity of t-PA in different cell lines.
Medicine: Utilized in clinical research to investigate the role of t-PA in fibrinolysis and its potential therapeutic applications in thrombolytic therapy.
Industry: Applied in the quality control of pharmaceutical products containing t-PA to ensure their efficacy and safety
Wirkmechanismus
Chromozym t-PA acts as a substrate for t-PA, which catalyzes the hydrolysis of the peptide bond in this compound. This reaction results in the release of 4-nitraniline, which can be detected spectrophotometrically. The molecular target of this compound is the active site of t-PA, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
Chromozym t-PA is unique in its high specificity and sensitivity for t-PA activity determination. Similar compounds include:
Chromozym PL: Used for the determination of plasmin activity.
Chromozym PK: Utilized for the determination of prekallikrein activity.
Chromozym TH: Applied for the determination of thrombin activity
These compounds share similar chromogenic properties but differ in their specificity for various proteases, highlighting the unique application of this compound in t-PA activity assays.
Eigenschaften
Molekularformel |
C24H32N8O7S |
|---|---|
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1 |
InChI-Schlüssel |
JLSWTFADWDIADV-VQTJNVASSA-N |
Isomerische SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


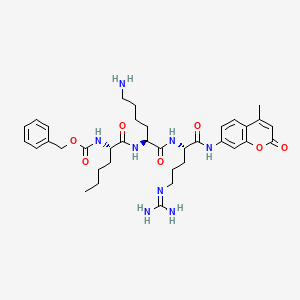

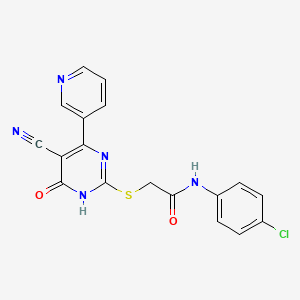
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
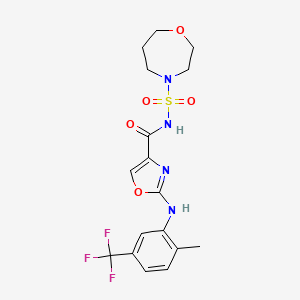
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)

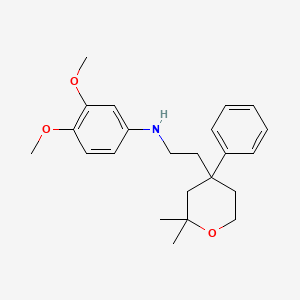
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
